molecular formula C17H24N2O4S B3002278 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide CAS No. 921996-36-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide

Cat. No.: B3002278
CAS No.: 921996-36-3
M. Wt: 352.45
InChI Key: XLGUJOXUGUEHTP-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • Carbonic Anhydrase Inhibitors : Compounds with the [1,4]oxazepine-based primary sulfonamide structure, similar to the one , have exhibited strong inhibition of human carbonic anhydrases, which are enzymes with therapeutic relevance (Sapegin et al., 2018).

Structural and Spectroscopic Studies

  • Synthesis and Structural Analysis : Novel benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, indicating the versatility of oxazepine derivatives in creating diverse molecular structures (Almansour et al., 2016).
  • Polycyclic System Synthesis : Research on the dehydration of similar compounds led to the creation of a novel fused pentacyclic system, demonstrating the potential for complex molecular architecture involving oxazepine structures (Ukhin et al., 2011).

Catalysis and Synthetic Applications

  • Gold-Catalyzed Cycloisomerization : Allyl dimethylcyclopropenylcarbinyl ethers or sulfonamides, which could be structurally related to the chemical , have been used in gold-catalyzed cycloisomerization to form bicycloheptanes (Miege et al., 2010).

Biophysical Studies

  • Binding Study with Proteins : Research using similar sulfonamide structures has been conducted to study the binding of compounds to proteins like bovine serum albumin, demonstrating the potential for biophysical interaction studies (Jun et al., 1971).

Photochemical Properties

  • Photophysical Properties : A study on dimethyl analogs of oxazepine derivatives revealed strong blue emission in certain conditions, indicating potential applications in photochemistry and materials science (Petrovskii et al., 2017).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-5-9-19-14-8-7-13(18-24(21,22)10-6-2)11-15(14)23-12-17(3,4)16(19)20/h5,7-8,11,18H,1,6,9-10,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGUJOXUGUEHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.